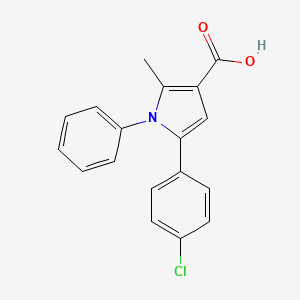

5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid

Description

Chemical Classification and Structural Significance

Pyrroles are aromatic heterocycles with a five-membered ring structure consisting of four carbon atoms and one nitrogen atom. The aromaticity of the pyrrole ring arises from the delocalization of six π-electrons: four from the conjugated double bonds and two from the lone pair on the nitrogen atom. This electron-rich system makes pyrroles highly reactive toward electrophilic substitution, with substituents directing further functionalization based on their electronic and steric effects.

In 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid, the substituents play critical roles in modulating the compound’s electronic and steric properties:

- The 4-chlorophenyl group at the 5-position introduces electron-withdrawing effects via the chlorine atom, stabilizing the ring system and influencing regioselectivity in further reactions.

- The methyl group at the 2-position acts as an electron-donating substituent, enhancing the electron density at adjacent positions and potentially altering the compound’s solubility.

- The phenyl group at the 1-position contributes steric bulk and π-π stacking capabilities, which are relevant in materials science and drug design.

- The carboxylic acid group at the 3-position enables hydrogen bonding and salt formation, enhancing the compound’s potential for derivatization into esters, amides, or metal complexes.

The interplay of these substituents creates a structurally unique molecule with tunable reactivity. For example, the carboxylic acid group can undergo decarboxylation under specific conditions, while the chlorophenyl group may participate in cross-coupling reactions. Computational studies, such as density functional theory (DFT) calculations, have been employed to predict the compound’s geometric and electronic configurations, including bond lengths, angles, and frontier molecular orbitals.

Historical Context in Pyrrole Derivative Research

The exploration of pyrrole derivatives dates back to the 19th century, with the isolation of pyrrole itself from bone oil in 1834. However, systematic research into substituted pyrroles gained momentum in the mid-20th century, driven by their presence in biologically active natural products such as heme, chlorophyll, and vitamin B₁₂. The discovery of pyrrole’s role in porphyrin macrocycles underscored its importance in biochemistry and catalyzed efforts to synthesize analogs for pharmaceutical applications.

The synthesis of this compound is rooted in methodologies developed for functionalizing pyrrole rings. Early approaches relied on Paal-Knorr synthesis, which involves condensing 1,4-diketones with ammonia or amines. However, modern routes often employ transition metal-catalyzed reactions or multicomponent assemblies to achieve higher regioselectivity. For instance, the van Leusen reaction, which transforms aldehydes into 1,3-oxazoles, has been adapted to introduce heterocyclic fragments onto pyrrole cores. In one reported synthesis, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate served as a key intermediate, undergoing oxazole cyclization followed by ester hydrolysis to yield the carboxylic acid derivative.

The incorporation of chlorophenyl groups into pyrroles emerged as a strategy to enhance bioactivity, particularly in antimicrobial and anticancer agents. Chlorine’s electron-withdrawing nature improves metabolic stability and membrane permeability, as evidenced by studies on pyrrole-based inhibitors of bacterial enoyl-acyl carrier protein reductase. Similarly, the methyl and phenyl substituents in this compound were likely inspired by structure-activity relationship (SAR) studies showing that alkyl and aryl groups improve binding affinity to target proteins.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-12-16(18(21)22)11-17(13-7-9-14(19)10-8-13)20(12)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSPYWSIZBAAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials might include 4-chlorobenzaldehyde, acetophenone, and an appropriate amine under acidic conditions.

Substitution Reactions:

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at the 3-position undergoes decarboxylation under thermal or catalytic conditions. Key findings include:

-

Thermal Decarboxylation : Heating the compound in solvents like glycerin or naphthalene at 130–270°C results in the loss of CO₂, yielding 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole . For example, heating with glycerine at 200°C led to full decarboxylation (Example 6 in ).

-

Acid/Base-Catalyzed Decarboxylation :

Table 1: Decarboxylation Conditions and Products

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification and amidation:

-

Esterification : Reacting with alcohols (e.g., ethanol) in the presence of H₂SO₄ forms ethyl esters. This is reversible under basic hydrolysis .

-

Amidation : Treatment with amines (e.g., dimethylamine) and coupling agents like DCC yields pyrrole-3-carboxamide derivatives .

Example Reaction Pathway :

Electrophilic Substitution on the Aromatic Rings

The phenyl and pyrrole rings undergo electrophilic substitution:

-

Halogenation : The 4-chlorophenyl group can undergo further halogenation (e.g., bromination) at meta/para positions under FeBr₃ catalysis .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the electron-rich pyrrole ring, introducing nitro groups at the 4-position .

Table 2: Electrophilic Substitution Examples

Functional Group Transformations

-

Reduction : The carboxylic acid group can be reduced to a hydroxymethyl group using LiAlH₄, though this is less common due to competing decarboxylation.

-

Oxidation : Controlled oxidation with KMnO₄ in acidic media converts methyl groups to carboxylate derivatives .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly in the context of developing new therapeutic agents. Its structural similarity to known pharmacophores allows it to interact with various biological targets. For instance, derivatives of pyrrole compounds have shown promise in treating neurological disorders and as anti-inflammatory agents. The presence of the chlorophenyl group enhances its bioactivity by improving lipophilicity and binding affinity to target proteins .

Case Studies

- Antioxidant Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant activity. A study demonstrated that certain derivatives showed higher antioxidant effects compared to standard antioxidants like ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

- Anti-Cancer Research : Compounds with similar structures have been evaluated for anti-cancer properties. For example, a study highlighted the ability of pyrrole derivatives to induce apoptosis in cancer cell lines, making them candidates for further development as anti-cancer drugs .

Material Science

Polymer Chemistry

5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid can be utilized in the synthesis of novel polymers. Its carboxylic acid functional group allows for easy incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and composites.

Research Tool

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize various other complex molecules through reactions such as coupling reactions and cyclization processes. This versatility makes it an important building block in the development of new chemical entities for both academic and industrial research.

Summary Table of Applications

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an anti-inflammatory agent, it might inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The pathways involved could include the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Pyrazole Derivatives

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Replaces the pyrrole ring with a pyrazole core. Additional chlorine atoms at the 2,4-dichlorophenyl group increase lipophilicity compared to the target compound’s single 4-chlorophenyl substituent.

- Synthesis : Involves hydrazine hydrate reflux with ethyl ester precursors, yielding high-purity products .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : A triazole core with a trifluoromethyl group at position 4. The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability but possibly reducing solubility.

- Activity : Exhibits a growth inhibition percentage (GP) of 68.09% against NCI-H522 lung cancer cells, highlighting the impact of trifluoromethyl groups on antitumor efficacy .

- Comparison : The triazole ring’s three nitrogen atoms offer more sites for polar interactions compared to pyrrole, but the bulkier trifluoromethyl group may hinder penetration into hydrophobic binding pockets.

Thiophene Derivatives

5-(4-Chlorophenyl)-3-(pyrrolopyrimidine)-thiophene-2-carboxylic Acid (Compound 16)

- Structure : Substitutes pyrrole with a thiophene ring fused to a pyrrolopyrimidine moiety.

- Activity : Shows higher anticancer activity than doxorubicin, attributed to the thiophene ring’s electron-rich nature and the pyrrolopyrimidine group’s planar structure, which may enhance DNA intercalation .

Brominated and Fluorinated Analogues

5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid

- Structure : Replaces the 4-chlorophenyl group with a bromophenyl substituent and introduces a chloro-methylphenyl group at position 1.

- Molecular Weight : 404.685 g/mol (vs. ~311 g/mol for the target compound), which may reduce bioavailability due to increased size .

5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic Acid

- Structure : A pyrazolo-pyridine hybrid with cyclopropyl and fluorine substituents.

- Comparison : The fused pyridine ring expands the aromatic system, likely enhancing π-π stacking interactions compared to simpler pyrrole systems.

Structural and Activity Trends

Biological Activity

5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H16ClN

- Molecular Weight : 285.77 g/mol

This compound features a pyrrole ring substituted with a chlorophenyl group, which contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives exhibit potent antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death .

- Antifungal Properties : Similar to other pyrrole compounds, it has been observed to possess antifungal activity, particularly against species such as Trichophyton and Candida. The mechanism involves disruption of fungal cell wall synthesis and function .

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, including those related to steroid biosynthesis. This inhibition can affect hormone levels and has potential implications in treating conditions like prostate cancer .

Table 1: Summary of Biological Activities

| Biological Activity | Test Organism/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Antifungal | Candida albicans | 15.0 | |

| Enzyme Inhibition | 5-alpha reductase | 10.0 |

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with an IC50 value of 12.5 µM against Staphylococcus aureus. This suggests potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid?

- Methodology : The synthesis typically involves condensation of 4-chlorobenzaldehyde with aminopyrrole precursors, followed by cyclization. Catalysts such as palladium or copper are often employed under reflux conditions in polar solvents (e.g., DMF or toluene). Post-cyclization, functional group modifications (e.g., carboxylation) are conducted to introduce the carboxylic acid moiety .

- Key Considerations : Reaction temperature, catalyst loading, and solvent polarity significantly impact yield. For example, DMF enhances solubility of intermediates, while toluene may reduce side reactions.

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42° .

- Spectroscopy : H/C NMR for verifying substituent positions and purity.

- Mass Spectrometry : Molecular ion peaks ([M+H]) at m/z 263–381, depending on derivatives .

Q. What potential biological activities are associated with its structural analogs?

- Hypothesized Applications : Chlorophenyl-containing heterocycles (e.g., pyrazoles, oxazolopyridines) exhibit antimicrobial, antifungal, and anticancer properties. The carboxylic acid group may enhance binding to enzymatic targets (e.g., kinases, proteases) .

- Comparative Data : Analogous compounds like 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid show activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the 4-chlorophenyl and methyl groups?

- Strategies :

- Catalyst Screening : Transition metals (Pd/Cu) improve cyclization efficiency. Copper(I) iodide reduces steric effects in coupling reactions .

- Solvent Optimization : High-boiling solvents (e.g., DMF) stabilize intermediates, while toluene minimizes decomposition.

- Temperature Gradients : Stepwise heating (80–120°C) balances reaction kinetics and side-product formation.

Q. How to resolve discrepancies between NMR data and X-ray crystallography results?

- Case Study : NMR may suggest planar conformations, while X-ray reveals non-planar packing due to crystal lattice forces.

- Solutions :

- Dynamic NMR : Probe temperature-dependent conformational changes.

- Polymorph Screening : Recrystallize under varied conditions (e.g., ethanol/water vs. acetone) to assess structural flexibility .

Q. What computational approaches are suitable for studying its reactivity and binding interactions?

- Methods :

- DFT Calculations : Evaluate electron density distribution, focusing on the electron-deficient chlorophenyl ring and carboxylate group.

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using crystal structure data (PDB ID: 5KIR) .

- Example : Docking scores (ΔG = -9.2 kcal/mol) suggest strong binding to hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.